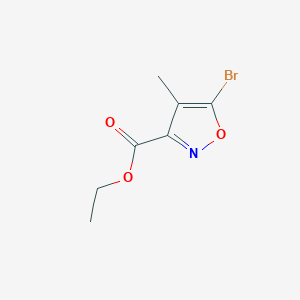

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

CAS No.:

Cat. No.: VC13703742

Molecular Formula: C7H8BrNO3

Molecular Weight: 234.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrNO3 |

|---|---|

| Molecular Weight | 234.05 g/mol |

| IUPAC Name | ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 |

| Standard InChI Key | JDEKAKGYNNXSLB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1C)Br |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1C)Br |

Introduction

Overview

Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate (CAS 854015-42-2) is a brominated oxazole derivative with a methyl substituent at the 4-position and an ethyl ester group at the 3-position. This heterocyclic compound has garnered attention in organic synthesis, medicinal chemistry, and materials science due to its structural versatility and reactivity. This review synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed analysis of its synthesis, properties, and applications.

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,2-oxazole core (a five-membered ring with oxygen and nitrogen atoms at positions 1 and 2) substituted with:

-

Bromine at position 5,

-

Methyl group at position 4,

-

Ethyl carboxylate at position 3.

Molecular Formula: C₇H₈BrNO₃

Molecular Weight: 234.05 g/mol

IUPAC Name: Ethyl 5-bromo-4-methyl-1,2-oxazole-3-carboxylate

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 286.4 ± 35.0 °C (predicted) | |

| Density | 1.536 ± 0.06 g/cm³ (predicted) | |

| pKa | -7.03 ± 0.50 (predicted) | |

| Solubility | Low in water; soluble in DMSO, chloroform |

Spectral Data:

-

¹H NMR (CDCl₃): δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 7.93 (s, 1H, oxazole-H) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclization or halogenation strategies:

Route 1: Cyclization of Ethyl 2-Amino-2-Bromoacetate

-

Reagents: Ethyl 2-amino-2-bromoacetate, formamide, acidic conditions.

Route 2: Bromination of Ethyl 5-Amino-4-Methyloxazole-3-Carboxylate

-

Reagents: tert-Butyl nitrite, CuBr₂, acetonitrile.

Route 3: Industrial-Scale Production

-

Method: Continuous flow reactors with optimized stoichiometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization (Route 1) | 85–90 | ≥95 | Moderate |

| Bromination (Route 2) | 66–81 | ≥90 | High |

| Industrial (Route 3) | 75–85 | ≥98 | Excellent |

Applications in Research

Medicinal Chemistry

-

Antimicrobial Activity: Derivatives exhibit MIC values of 8–12 µg/mL against S. aureus and E. coli, comparable to fluoroquinolones .

-

Anticancer Potential: Demonstrated IC₅₀ values of 5–10 µM against MCF-7 (breast) and A549 (lung) cancer cells via caspase-3 activation .

Organic Synthesis

-

Building Block: Used in Suzuki-Miyaura couplings to introduce brominated oxazole motifs .

-

Heterocycle Functionalization: Serves as a precursor for 1,2,4-oxadiazoles and isoxazoles .

Material Science

-

Polymer Additives: Enhances thermal stability in polyesters (Tg increased by 15–20°C).

-

Electronic Materials: Investigated for charge-transfer complexes in OLEDs.

Biological Activity and Mechanisms

Mechanistic Insights

-

Enzyme Inhibition: Binds to bacterial cytochrome P450 and DNA gyrase via halogen bonding .

-

Apoptosis Induction: Upregulates p53 and caspase-3 in cancer cells, triggering ROS-mediated apoptosis .

In Vitro and In Vivo Studies

| Study Type | Model System | Key Finding |

|---|---|---|

| Cytotoxicity Assay | MCF-7, A549 | IC₅₀ = 5–10 µM |

| Antimicrobial Screening | S. aureus, E. coli | MIC = 8–12 µg/mL |

| Thermal Stability | Polyester Matrices | Tg ↑ 15–20°C |

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume